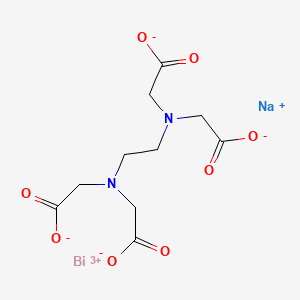

Bismuth Sodium Ethylenediaminetetraacetate

Descripción

BenchChem offers high-quality Bismuth Sodium Ethylenediaminetetraacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bismuth Sodium Ethylenediaminetetraacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

bismuth;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORMMZRMMHDSSL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BiN2NaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10437000 | |

| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12558-49-5 | |

| Record name | Bismuth Sodium Ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10437000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bismuth Sodium Ethylenediaminetetraacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA) is a coordination complex with significant potential in medicinal chemistry and materials science. This document provides an in-depth technical guide for its synthesis and comprehensive characterization. We delve into the underlying chemical principles, offering field-proven insights into experimental design and execution. This guide is structured to provide a foundational understanding for researchers, scientists, and drug development professionals, enabling them to confidently synthesize and analyze this promising compound.

Introduction: The Significance of Bismuth Complexes in Modern Science

Bismuth, the heaviest stable element, is characterized by its remarkably low toxicity, a feature that distinguishes it from other heavy metals.[1] Its compounds have a long history of use in medicinal applications, particularly for gastrointestinal ailments.[2][3] Bismuth-containing pharmaceuticals are widely employed in the treatment of Helicobacter pylori infections, the causative agent of gastritis and peptic ulcers.[3] The therapeutic efficacy of bismuth compounds is attributed to their antibacterial properties.[3][4]

The chelation of bismuth with ligands such as ethylenediaminetetraacetic acid (EDTA) can enhance its stability and modulate its biological activity. EDTA is a powerful hexadentate chelating agent, capable of forming stable, water-soluble complexes with a wide range of metal ions. The resulting metal-EDTA complexes are crucial in various industrial and medicinal applications. This guide will focus on the synthesis and detailed characterization of Bismuth Sodium Ethylenediaminetetraacetate, a compound of growing interest.

Synthesis of Bismuth Sodium Ethylenediaminetetraacetate: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of Bi-Na-EDTA involves the reaction of a bismuth(III) salt with the disodium salt of EDTA in an aqueous solution. The choice of reactants and reaction conditions is critical for achieving a high yield and purity of the final product.

Underlying Principles of Synthesis

The formation of the Bi-EDTA complex is a classic example of a complexometric reaction, governed by the high affinity of the Bi³⁺ ion for the electron-donating nitrogen and oxygen atoms of the EDTA ligand. Bismuth(III) has a strong affinity for multidentate ligands containing oxygen and nitrogen donor atoms.[5] The reaction can be represented by the following equation:

Bi³⁺ + [EDTA]⁴⁻ ⇌ [Bi(EDTA)]⁻

The presence of sodium ions in the reaction mixture leads to the formation of the double salt, Bismuth Sodium Ethylenediaminetetraacetate. The stability of the Bi-EDTA complex is high, ensuring that the reaction proceeds favorably.

Experimental Protocol

This protocol details a reliable method for the synthesis of Bi-Na-EDTA.

Materials:

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Ethylenediaminetetraacetic acid disodium salt dihydrate (Na₂EDTA·2H₂O)

-

Nitric acid (HNO₃), concentrated

-

Deionized water

-

Ethanol

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and Erlenmeyer flasks

-

pH meter or pH indicator strips

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Step-by-Step Procedure:

-

Preparation of Bismuth Nitrate Solution: In a well-ventilated fume hood, dissolve a specific molar amount of bismuth(III) nitrate pentahydrate in a minimal volume of deionized water. A few drops of concentrated nitric acid may be required to prevent the hydrolysis of the bismuth salt and ensure a clear solution.[6]

-

Preparation of EDTA Solution: In a separate beaker, dissolve a stoichiometric equivalent of disodium EDTA dihydrate in deionized water with gentle heating and stirring.

-

Reaction and Precipitation: Slowly add the bismuth nitrate solution to the EDTA solution while stirring continuously. A white precipitate of Bismuth Sodium Ethylenediaminetetraacetate should form.

-

Reaction Completion and Digestion: Continue stirring the mixture for a defined period (e.g., 30 minutes) and gently heat the solution (e.g., to 40-50°C) to promote complete precipitation and improve the filterability of the product.[6]

-

Isolation of the Product: Allow the mixture to cool to room temperature. Collect the white precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts, followed by a wash with ethanol to facilitate drying.

-

Drying: Dry the purified product in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator to a constant weight.

Causality Behind Experimental Choices

-

Use of Nitric Acid: The addition of nitric acid to the bismuth nitrate solution is crucial to suppress the formation of insoluble bismuth oxynitrates, which can occur upon dissolution of bismuth salts in water.

-

Stoichiometry: A 1:1 molar ratio of bismuth(III) to EDTA is typically employed, reflecting the stoichiometry of the complex.

-

Heating and Stirring: Gentle heating and continuous stirring ensure a homogeneous reaction mixture, promote the formation of a well-defined crystalline product, and drive the reaction to completion.

-

Washing with Ethanol: The final wash with ethanol is a standard laboratory practice to displace water from the product, leading to faster and more efficient drying.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of Bismuth Sodium Ethylenediaminetetraacetate.

Comprehensive Characterization of Bismuth Sodium Ethylenediaminetetraacetate

A thorough characterization of the synthesized Bi-Na-EDTA is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy probes the vibrational modes of molecules. The formation of a metal-ligand bond in the Bi-EDTA complex leads to characteristic shifts in the vibrational frequencies of the carboxylate groups of the EDTA ligand.

Expected Observations:

-

Free EDTA (Na₂EDTA): The spectrum will show a strong asymmetric stretching vibration of the carboxylate groups (COO⁻) typically in the region of 1650-1590 cm⁻¹. The symmetric stretching vibration appears around 1400 cm⁻¹.

-

Bi-Na-EDTA Complex: Upon coordination to the bismuth ion, the asymmetric stretching band of the carboxylate group will shift to a lower frequency, and the separation between the asymmetric and symmetric stretching frequencies will change, indicating the formation of a coordinate covalent bond between the bismuth and the carboxylate oxygen atoms.

Table 1: Typical FTIR Spectral Data for Na₂EDTA and Bi-Na-EDTA

| Functional Group | Wavenumber (cm⁻¹) in Na₂EDTA | Wavenumber (cm⁻¹) in Bi-Na-EDTA | Interpretation |

| O-H Stretch (of water) | ~3400 (broad) | ~3400 (broad) | Presence of lattice or coordinated water |

| C-H Stretch | ~2950-2850 | ~2950-2850 | Aliphatic C-H bonds in EDTA |

| Asymmetric COO⁻ Stretch | ~1630 | ~1600 | Shift indicates coordination to Bi³⁺ |

| Symmetric COO⁻ Stretch | ~1410 | ~1385 | Shift indicates coordination to Bi³⁺ |

| C-N Stretch | ~1100 | ~1090 | Minor shift upon complexation |

| Bi-O/Bi-N Stretch | N/A | < 600 | Metal-ligand vibrations in the far-IR region |

Thermal Analysis (TGA/DSC)

Principle: Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, while differential scanning calorimetry (DSC) measures the heat flow into or out of a sample. These techniques provide information about the thermal stability and decomposition pattern of the complex.

Expected Observations:

-

Dehydration: An initial weight loss observed at lower temperatures (typically below 200°C) corresponds to the loss of water of hydration.

-

Decomposition: At higher temperatures, the organic EDTA ligand will decompose, leading to a significant weight loss. The final residue should correspond to a bismuth oxide. The decomposition of bismuth oxalates, for example, is known to occur in distinct steps.[7]

X-ray Diffraction (XRD)

Principle: XRD is a powerful technique for determining the crystalline structure of a solid. The diffraction pattern is a unique fingerprint of a crystalline compound.

Expected Observations:

-

The XRD pattern of the synthesized Bi-Na-EDTA should show a series of sharp peaks, indicating a crystalline material. This pattern can be compared to literature data or used for structural elucidation if single crystals are obtained. The structure of bismuth complexes can be complex, sometimes forming dimers or polymers.[1]

Elemental Analysis

Principle: Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound. This data is used to confirm the empirical formula of the synthesized complex.

Expected Results: The experimentally determined percentages of C, H, and N should be in close agreement with the theoretical values calculated for the proposed formula of Bismuth Sodium Ethylenediaminetetraacetate (C₁₀H₁₂BiN₂NaO₈).[8]

Applications and Future Directions

Bismuth-EDTA complexes have a range of potential applications, leveraging the unique properties of both bismuth and the EDTA ligand.

-

Pharmaceuticals: Bismuth compounds are known for their antimicrobial and anti-ulcer properties.[2][9] The chelation with EDTA can improve the bioavailability and therapeutic efficacy of bismuth. Bi-Na-EDTA could be explored as a novel therapeutic agent for gastrointestinal disorders or as an antimicrobial agent.

-

Drug Delivery: The ability of EDTA to form stable complexes can be utilized in drug delivery systems to transport bismuth to specific targets in the body.

-

Analytical Chemistry: The strong complex formation between bismuth and EDTA is the basis for complexometric titrations to determine the concentration of bismuth ions in a sample.[10]

Future research in this area could focus on:

-

Investigating the detailed crystal structure of Bi-Na-EDTA.

-

Evaluating its biological activity, including its antimicrobial and anticancer properties.

-

Exploring its potential in materials science, for example, as a precursor for the synthesis of bismuth-containing nanomaterials.

Safety and Handling

While bismuth and its compounds are generally considered to have low toxicity, standard laboratory safety precautions should always be followed.[11]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat when handling all chemicals.

-

Ventilation: All synthesis steps should be performed in a well-ventilated fume hood.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

It is important to note that long-term use of bismuth salts carries a potential risk of neurotoxicity.[12]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of Bismuth Sodium Ethylenediaminetetraacetate. By understanding the underlying principles and following the detailed protocols, researchers can confidently prepare and analyze this promising compound. The unique properties of Bi-Na-EDTA make it a valuable candidate for further investigation in the fields of medicine, drug development, and materials science.

References

-

PeerJ. (2022-07-26). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. Retrieved from [Link]

-

PeerJ. (2022-07-26). Synthesis and characterization of bismuth (III) complex with an EDTA-based phenylene ligand and its potential as anti - PeerJ. Retrieved from [Link]

-

ResearchGate. (2025-08-09). Synthesis of Bismuth Sodium Titanate Nanosized Powders by Solution/Sol–Gel Process | Request PDF. Retrieved from [Link]

-

NIH. (n.d.). Current and Potential Applications of Bismuth-Based Drugs - PMC. Retrieved from [Link]

-

(n.d.). Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products. Retrieved from [Link]

-

(n.d.). Synthesis of EDTA. Retrieved from [Link]

-

UCL Discovery. (2023-12-19). Exploring Bismuth Coordination Complexes as Visible-Light Absorbers: Synthesis, Characterization, and Photophysical Properties. Retrieved from [Link]

-

ResearchGate. (2025-11-23). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. Retrieved from [Link]

-

Drugs.com. (n.d.). Bismuth Salts Monograph for Professionals. Retrieved from [Link]

-

Wikipedia. (n.d.). Bismuth. Retrieved from [Link]

-

MDPI. (n.d.). Enhanced Photocatalytic Degradation Efficiency Enabled by Flower-like BiVO 4 Microspheres Constituted of Nanosheets. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Medical Use of Bismuth: the Two Sides of the Coin. Retrieved from [Link]

-

(n.d.). Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

-

NCBI Bookshelf. (2024-04-21). Bismuth Subsalicylate - StatPearls. Retrieved from [Link]

-

ResearchGate. (n.d.). Medical Use of Bismuth: the Two Sides of the Coin. Retrieved from [Link]

-

(n.d.). Thermal Transformations of Bismuth (III) Tartrates. Retrieved from [Link]

-

ACS Publications. (n.d.). Exploring Bismuth Coordination Complexes as Visible-Light Absorbers: Synthesis, Characterization, and Photophysical Properties | Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (2025-08-07). Reflectance FTIR spectroscopic analysis of metal complexation to EDTA and EDDS | Request PDF. Retrieved from [Link]

-

ACS Publications. (n.d.). Syntheses and Structures of Bismuth(III) Complexes with Nitrilotriacetic Acid. Retrieved from [Link]

-

ResearchGate. (2025-08-07). Synthesis and properties of bismuth sodium titanate (BNT) - Part I: Chemical syntheses of fine single-phase bismuth sodium titanate powders. Retrieved from [Link]

-

PubMed. (n.d.). Review article: safety of bismuth in the treatment of gastrointestinal diseases. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal transformations of bismuth (III) tartrates. Retrieved from [Link]

- Google Patents. (n.d.). CN101723842A - Method for preparing ethylene diamine tetraacetic acid (EDTA) disodium salt.

-

ETDEWEB. (2001-07-01). Synthesis and properties of bismuth sodium titanate (BNT). Part 1. Chemical syntheses of fine single-phase bismuth sodium titanate powders (Journal Article). Retrieved from [Link]

-

ResearchGate. (2025-08-10). (PDF) Adverse events with bismuth salts for Helicobacter pylori eradication: Systematic review and meta-analysis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Bismuth coordination complexes as visible light absorbers: Synthesis, characterization and photophysical properties. Retrieved from [Link]

-

RSC Publishing. (2022-04-05). The solution structures and relative stability constants of lanthanide–EDTA complexes predicted from computation. Retrieved from [Link]

-

JOAM. (n.d.). SYNTHESIS OF BISMUTH (III) OXIDE FROM OXALATE: A STUDY BY CONTROLLED TRANSFORMATION RATE THERMAL ANALYSIS (CRTA). Retrieved from [Link]

-

PubMed. (n.d.). Vibrational spectra of two Fe(III)/EDTA complexes useful for iron supplementation. Retrieved from [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectra of (a) ethylenediaminetriethylacetate functionalised silica-gel (S-EDTEA). Retrieved from [Link]

-

MDPI. (2024-05-04). Elucidating the Structural Features of Bis(arylimino)acenaphthene (Aryl-BIAN) Bismuth Complexes: A Combined Single-Crystal X-ray Diffraction and Hirshfeld Analysis Approach. Retrieved from [Link]

-

AMERICAN ELEMENTS ®. (n.d.). Bismuth Sodium Ethylenediaminetetraacetate. Retrieved from [Link]

-

MDPI. (n.d.). Efficacy and Safety of Modified Bismuth Quadruple Therapy for First-Line Helicobacter pylori Eradication: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Retrieved from [Link]

-

NIH. (n.d.). Heats of Transformations in Bismuth Oxide by Differential Thermal Analysis - PMC. Retrieved from [Link]

-

ACS Publications. (2022-06-28). From the Free Ligand to the Transition Metal Complex: FeEDTA– Formation Seen at Ligand K-Edges | Inorganic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray diffraction pattern of bismuth nanoplates obtained for 10 min.... Retrieved from [Link]

-

(n.d.). Complexation Equilibria Formation Constants for EDTA. Retrieved from [Link]

-

Laboratory Notes. (2020-09-09). Stability Constants for Metal Ion–EDTA Complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021-08-15). Complexation Titration. Retrieved from [Link]

-

YouTube. (2021-03-23). Chapter 12: EDTA Complex Formation Constants | CHM 214 | 119. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent [PeerJ] [peerj.com]

- 7. old.joam.inoe.ro [old.joam.inoe.ro]

- 8. americanelements.com [americanelements.com]

- 9. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Bismuth - Wikipedia [en.wikipedia.org]

- 12. drugs.com [drugs.com]

stability constants of Bismuth Sodium Ethylenediaminetetraacetate complex

An In-Depth Technical Guide to the Stability and Application of the Bismuth(III)-EDTA Complex

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The complex formed between Bismuth(III) and ethylenediaminetraacetic acid (EDTA) represents a cornerstone of coordination chemistry with significant implications for pharmaceutical and analytical sciences. Characterized by an exceptionally high stability constant, the Bi(III)-EDTA complex serves as a critical system for understanding strong metal-ligand interactions. This guide provides a comprehensive exploration of the theoretical underpinnings of this complex, detailed experimental protocols for the determination of its stability constant, and an analysis of its applications in drug development, particularly in chelation therapy and as a novel anti-virulence agent. Our focus is to deliver not just procedural steps, but the scientific rationale that governs experimental design and interpretation, ensuring a trustworthy and authoritative resource for professionals in the field.

Introduction: The Significance of the Bismuth(III)-EDTA Complex

Bismuth compounds have a long and storied history in medicine, primarily for treating gastrointestinal disorders.[1] Their modern applications are expanding, leveraging their broad anti-microbial, anti-leishmanial, and anti-cancer properties.[1][2] At the heart of many of these applications lies the interaction of the bismuth(III) ion (Bi³⁺) with biological ligands. To understand and engineer these interactions for therapeutic benefit, a thorough grasp of fundamental coordination chemistry is essential.

Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate chelating agent, meaning it can form six bonds with a single metal ion, resulting in a highly stable, water-soluble complex. The term "Bismuth Sodium EDTA" typically arises from the use of disodium EDTA (Na₂H₂EDTA) as the ligand source in synthesis. However, the core chemical entity of interest is the 1:1 complex formed between the Bi³⁺ cation and the fully deprotonated EDTA⁴⁻ anion. The sodium ions are spectators and not part of the final complex structure.

The defining characteristic of the Bi(III)-EDTA complex is its thermodynamic stability, quantified by the stability constant (K_f). This value governs the equilibrium of the complex formation and is crucial for predicting the behavior of bismuth in the presence of competing ligands in biological systems, designing analytical methods, and developing chelation-based therapies.

Theoretical Framework of Complex Stability

The formation of the Bi(III)-EDTA complex can be represented by the following equilibrium:

Bi³⁺ + Y⁴⁻ ⇌ [BiY]⁻

where Y⁴⁻ represents the fully deprotonated EDTA ligand.

The formation constant (K_f) , or stability constant, is the equilibrium constant for this reaction.[3] It is defined as:

K_f = [ [BiY]⁻ ] / ( [Bi³⁺] [Y⁴⁻] )

Due to the large magnitude of K_f for this complex, it is almost always expressed in logarithmic form, log K_f .[3] A high log K_f value signifies a strong metal-ligand interaction, indicating that the equilibrium lies far to the right, favoring the formation of the complex.[3]

Causality: Factors Influencing Stability

The measured stability of the complex is not absolute but is influenced by several environmental factors, leading to the concept of the conditional formation constant (K'_f) .[3][4] This is a self-validating concept; understanding these dependencies is critical for designing robust experiments.

-

pH: EDTA is a polyprotic acid, and its degree of protonation is pH-dependent.[4] At lower pH values, the EDTA ligand is protonated (e.g., as HY³⁻, H₂Y²⁻), reducing the concentration of the fully deprotonated Y⁴⁻ form that binds most strongly to the metal ion. This lowers the effective stability of the complex. The conditional constant K'_f accounts for these pH effects, providing a more accurate measure of the complex's stability under specific pH conditions.[3]

-

Ionic Strength (I): The activities of the charged species in solution are affected by the total ionic concentration. Experiments to determine thermodynamic stability constants are often conducted at a constant ionic strength (maintained with a background electrolyte like KNO₃ or NaClO₄) or extrapolated to zero ionic strength.

-

Temperature: Complex formation is an equilibrium process and is therefore temperature-dependent. Stability constants should always be reported with the temperature at which they were determined.

Quantitative Data: The Stability Constant of Bi(III)-EDTA

The Bi(III)-EDTA complex is renowned for its exceptional stability, with log K_f values that are among the highest for metal-EDTA complexes.[5] This high stability is a direct consequence of the high charge of the Bi³⁺ ion and its favorable coordination with the hexadentate EDTA ligand.

| log K_f Value | Temperature (°C) | Ionic Strength (M) | Method | Source |

| ~28 | Not Specified | Not Specified | Not Specified | |

| 26.7 | 20 | 1.00 (NaClO₄) | Not Specified | [6] |

| 22.8 | Not Specified | Not Specified | Not Specified | [7] |

Note: The variance in reported values can be attributed to different experimental conditions (temperature, ionic strength) and methodologies.

This extremely high stability has profound implications. Analytically, it means that the complexation reaction is essentially quantitative, which is ideal for titrimetric methods. Pharmaceutically, it suggests that EDTA can effectively sequester Bi³⁺ ions even in the complex biological milieu, forming the basis for chelation therapy.

Experimental Determination of the Stability Constant

The very high log K_f value of Bi(III)-EDTA presents a significant analytical challenge: the concentration of free Bi³⁺ at equilibrium is vanishingly small, making direct measurement by techniques like ion-selective electrodes nearly impossible.[5] Therefore, indirect and competitive methods are required.

Method 1: Potentiometric Titration (pH-metry)

Expertise & Experience: This method is a cornerstone of coordination chemistry for determining stability constants.[8] It relies on the principle that the chelation of a metal ion by EDTA releases protons into the solution. By carefully monitoring the pH during the titration of a solution containing Bi³⁺ and EDTA with a standardized strong base, one can calculate the stability constant. The choice of an inert atmosphere (e.g., nitrogen or argon) is critical to prevent the dissolution of CO₂ from the air, which would form carbonic acid and interfere with the accurate measurement of pH changes resulting solely from the chelation reaction.

Protocol:

-

Reagent Preparation: Prepare standardized solutions of Bi(NO₃)₃, Na₂H₂EDTA, HNO₃ (to lower the initial pH and prevent bismuth salt hydrolysis), and a carbonate-free NaOH or KOH solution. A background electrolyte (e.g., 1 M KNO₃) should be used to maintain constant ionic strength.

-

System Calibration: Calibrate a high-precision pH meter and glass electrode using at least two standard buffers that bracket the expected pH range of the titration.

-

Titration Setup: In a double-walled, thermostatted titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), place a known volume of a solution containing Bi(NO₃)₃, Na₂H₂EDTA, and HNO₃. The solution should also contain the background electrolyte.

-

Inert Atmosphere: Bubble a stream of pre-purified nitrogen or argon through the solution for 15-20 minutes before the titration and maintain a gentle stream over the solution surface during the experiment.

-

Titration Execution: Add precise aliquots of the standardized strong base using a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis: The collected data (volume of base vs. pH) is processed using specialized computer programs (e.g., HYPERQUAD). The software performs a non-linear least-squares refinement to fit the titration curve to a chemical model that includes the protonation constants of EDTA and the stability constant of the Bi(III)-EDTA complex, yielding the log K_f value.[9]

Caption: Workflow for Potentiometric Determination of log K_f.

Method 2: Competitive Spectrophotometric Titration

Expertise & Experience: This technique is employed when the complex of interest is too stable for direct methods. It leverages the high stability of Bi(III)-EDTA in a competitive equilibrium with another metal-indicator complex that has a distinct color. The principle is that Bi³⁺ will quantitatively displace a metal ion (M) from its less stable EDTA complex (MEDTA). By monitoring the change in absorbance, the equilibrium concentrations can be determined. The choice of the competing metal and indicator is paramount; for instance, using Cu²⁺ as the competing ion is effective because the Cu(II)-EDTA complex has a well-characterized absorbance spectrum and a stability constant that is significantly lower than that of Bi(III)-EDTA, ensuring the displacement reaction proceeds to completion.[7]

Protocol:

-

Reagent Preparation: Prepare standardized solutions of Bi³⁺, EDTA, and a competing metal ion (e.g., Cu²⁺ from CuSO₄). Prepare a buffer solution to maintain a constant pH (e.g., chloroacetic acid buffer).[7]

-

Wavelength Selection: Determine the λ_max (wavelength of maximum absorbance) for the competing metal-EDTA complex (e.g., [Cu(EDTA)]²⁻).

-

Titration Setup: Prepare a series of solutions in volumetric flasks. To each flask, add a fixed, excess amount of EDTA and a fixed amount of the competing ion (Cu²⁺). Then, add varying, known concentrations of the Bi³⁺ standard solution. Dilute to the mark with the buffer.

-

Equilibration: Allow the solutions to equilibrate at a constant temperature.

-

Spectrophotometric Measurement: Measure the absorbance of each solution at the predetermined λ_max. A solution with a higher concentration of Bi³⁺ will consume more of the initial excess EDTA, leaving less to complex with Cu²⁺, resulting in a lower absorbance.[7]

-

Data Analysis: Construct a calibration curve by plotting absorbance versus the concentration of Bi³⁺. The inverse relationship between Bi³⁺ concentration and the absorbance of the [Cu(EDTA)]²⁻ complex can be used to quantify bismuth. The known stability constant of the competing complex is then used in equilibrium calculations to determine the stability constant of the Bi-EDTA complex.

Caption: Workflow for Competitive Spectrophotometric Titration.

Applications in Drug Development and Research

The robust stability of the Bi(III)-EDTA complex is not merely a chemical curiosity; it is the foundation of its utility in medicine and drug discovery.

Chelation Therapy for Heavy Metal Poisoning

Trustworthiness: Chelation therapy is an FDA-approved medical procedure for treating heavy metal poisoning.[10] A chelating agent like CaNa₂EDTA is administered intravenously.[11] In the bloodstream, the EDTA ligand has a higher affinity for certain toxic heavy metals than for calcium. The calcium is displaced, and the more stable heavy metal-EDTA complex is formed, which is then rapidly excreted by the kidneys.[12]

Application to Bismuth: While EDTA is effective at binding bismuth in vitro, its use for in vivo bismuth poisoning is complex and requires caution. Research in animal models has shown that while EDTA can chelate bismuth, it may also lead to an undesirable redistribution of the metal, potentially increasing its concentration in the brain.[13][14] Therefore, other chelators like DMSA and DMPS are often considered the agents of choice for treating bismuth intoxication.[14] This highlights a critical principle: in vitro stability does not always perfectly predict in vivo therapeutic efficacy and safety.

Sources

- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 5. Research Collection | ETH Library [research-collection.ethz.ch]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tsijournals.com [tsijournals.com]

- 8. asianpubs.org [asianpubs.org]

- 9. cost-nectar.eu [cost-nectar.eu]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chelation Therapy | Los Angeles County Department of Public Health - Environmental Health [publichealth.lacounty.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Development of a therapeutic procedure for bismuth intoxication with chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Bismuth Sodium Ethylenediaminetetraacetate

Introduction: The Emergence of Bismuth Sodium Ethylenediaminetetraacetate in Advanced Drug Development

Bismuth compounds have a long and storied history in medicine, primarily for their gastrointestinal applications.[1][2] However, the unique properties of bismuth, particularly when chelated, are driving a resurgence of interest in its therapeutic potential. Bismuth Sodium Ethylenediaminetetraacetate, a complex where the bismuth(III) ion is sequestered by the hexadentate ligand ethylenediaminetetraacetic acid (EDTA), is at the forefront of this renaissance. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering researchers, scientists, and drug development professionals the foundational knowledge required to harness its potential. The stability and structural integrity of the Bi-EDTA complex are paramount to its function, making a thorough spectroscopic analysis an indispensable component of its development and application.[3][4]

Molecular Structure and Coordination Chemistry

Bismuth Sodium Ethylenediaminetetraacetate, with the chemical formula Na[Bi(EDTA)], consists of a central bismuth(III) ion coordinated by the two nitrogen atoms and four carboxylate oxygen atoms of the EDTA ligand. This hexadentate coordination results in a highly stable, cage-like structure that effectively sequesters the bismuth ion.[5] Understanding this coordination is critical, as it dictates the compound's stability, solubility, and ultimately, its biological activity. The sodium ion serves as the counter-ion to the anionic [Bi(EDTA)]⁻ complex.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous characterization of Bismuth Sodium Ethylenediaminetetraacetate. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive understanding of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Elucidating Electronic Transitions

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of the Bi-EDTA complex. The absorption of UV or visible light excites electrons to higher energy orbitals, and the wavelengths at which these absorptions occur are characteristic of the molecule's electronic environment.

Key Insights from UV-Vis Spectroscopy:

-

Ligand-to-Metal Charge Transfer (LMCT): A prominent feature in the UV-Vis spectrum of the Bi-EDTA complex is a strong absorption band in the ultraviolet region, typically around 263-265 nm.[6] This band is attributed to a ligand-to-metal charge transfer (LMCT) transition, where an electron from a high-energy orbital of the EDTA ligand is promoted to a vacant orbital of the bismuth(III) ion. The presence and position of this band are strong indicators of successful complex formation.

-

Aromatic Ring Transitions: In modified Bi-EDTA complexes containing aromatic moieties, additional absorption bands corresponding to π-π* transitions within the aromatic rings may be observed.[6]

Experimental Protocol: UV-Vis Spectroscopic Analysis of Bi-EDTA

-

Sample Preparation: Prepare a dilute solution of Bismuth Sodium Ethylenediaminetetraacetate in a suitable solvent, typically deionized water. The concentration should be adjusted to yield an absorbance value within the linear range of the spectrophotometer (ideally between 0.1 and 1.0).

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using the solvent as a blank.

-

Scan the sample solution over a wavelength range of approximately 200 to 800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes

FTIR spectroscopy provides valuable information about the functional groups present in a molecule and how their vibrational frequencies change upon coordination to a metal ion. By analyzing the infrared spectrum of the Bi-EDTA complex, we can confirm the coordination of the carboxylate and amine groups of EDTA to the bismuth center.

Key Insights from FTIR Spectroscopy:

-

Carboxylate Stretching Frequencies: The most informative region of the FTIR spectrum for metal-EDTA complexes is where the carboxylate stretching vibrations appear.

-

In free EDTA, the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate groups give rise to characteristic bands.

-

Upon coordination to bismuth, these bands shift to different frequencies. The magnitude of the separation between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) provides insight into the coordination mode of the carboxylate groups. A larger separation is indicative of a more covalent metal-oxygen bond.

-

-

Metal-Ligand Vibrations: New vibrational bands at lower frequencies (typically below 600 cm⁻¹) appear in the spectrum of the complex. These bands are attributed to the stretching vibrations of the bismuth-oxygen (Bi-O) and bismuth-nitrogen (Bi-N) bonds, providing direct evidence of coordination.[7]

Experimental Protocol: FTIR Spectroscopic Analysis of Bi-EDTA

-

Sample Preparation: The sample is typically prepared as a solid dispersion in potassium bromide (KBr). A small amount of the Bi-EDTA sample is intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

-

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable detector.

-

Measurement:

-

Record a background spectrum of the KBr pellet.

-

Place the sample pellet in the spectrometer's sample holder and record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic vibrational bands and compare them to the spectrum of free EDTA to identify shifts upon complexation.

Table 1: Typical FTIR Vibrational Frequencies for Bi-EDTA Complex

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch (νas) | ~1630 - 1590 |

| Carboxylate (COO⁻) | Symmetric Stretch (νs) | ~1450 - 1400 |

| Bismuth-Oxygen (Bi-O) | Stretch | ~550 - 450 |

| Bismuth-Nitrogen (Bi-N) | Stretch | ~450 - 400 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For diamagnetic complexes like Bi-EDTA, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the connectivity and chemical environment of the atoms within the EDTA ligand upon coordination to bismuth.

Key Insights from NMR Spectroscopy:

-

Chemical Shift Changes: The chemical shifts of the protons and carbons in the EDTA ligand are significantly affected by coordination to the bismuth ion. The electron-withdrawing effect of the metal center generally leads to a downfield shift (to higher ppm values) of the signals for the methylene protons and carbons adjacent to the coordinating nitrogen and oxygen atoms.

-

Proton NMR (¹H NMR): In the ¹H NMR spectrum of free EDTA, two distinct signals are typically observed for the ethylene and acetate protons. Upon complexation with bismuth, these signals shift, and their multiplicity can change due to the rigidification of the structure, which can make chemically equivalent protons in the free ligand become magnetically inequivalent in the complex.[8]

-

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides complementary information. The signals for the carboxylate carbons and the methylene carbons of the EDTA backbone will show characteristic downfield shifts upon coordination to bismuth, confirming the involvement of these groups in binding.[9]

Experimental Protocol: NMR Spectroscopic Analysis of Bi-EDTA

-

Sample Preparation: Dissolve the Bismuth Sodium Ethylenediaminetetraacetate sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Instrumentation: A high-field NMR spectrometer.

-

Measurement:

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Standard parameters for acquisition are typically used, with appropriate relaxation delays for quantitative ¹³C NMR if required.

-

-

Data Analysis: Assign the signals in the spectra to the respective protons and carbons of the EDTA ligand. Compare the chemical shifts to those of free EDTA to determine the coordination-induced shifts.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Bi-EDTA Complex (in D₂O)

| Nucleus | Group | Expected Chemical Shift (ppm) |

| ¹H | Ethylene Protons (-NCH₂CH₂N-) | ~2.8 - 3.2 |

| ¹H | Acetate Protons (-NCH₂COO⁻) | ~3.3 - 3.8 |

| ¹³C | Ethylene Carbons (-NCH₂CH₂N-) | ~55 - 60 |

| ¹³C | Acetate Carbons (-NCH₂COO⁻) | ~60 - 65 |

| ¹³C | Carboxylate Carbons (-COO⁻) | ~175 - 180 |

Electrospray Ionization Mass Spectrometry (ESI-MS): Confirming Molecular Weight and Stoichiometry

ESI-MS is a soft ionization technique that allows for the analysis of intact molecular ions, making it ideal for confirming the molecular weight and stoichiometry of the Bi-EDTA complex.

Key Insights from ESI-MS:

-

Molecular Ion Peak: The ESI-mass spectrum of Bismuth Sodium Ethylenediaminetetraacetate will show a prominent peak corresponding to the anionic complex, [Bi(EDTA)]⁻. The mass-to-charge ratio (m/z) of this peak will correspond to the calculated molecular weight of the complex ion.

-

Fragmentation Pattern: By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), valuable structural information can be obtained. The fragmentation pattern can reveal the loss of specific functional groups, further confirming the structure of the complex.[10]

Experimental Protocol: ESI-MS Analysis of Bi-EDTA

-

Sample Preparation: Prepare a dilute solution of the complex in a solvent suitable for electrospray ionization, such as a mixture of water and methanol.

-

Instrumentation: An electrospray ionization mass spectrometer.

-

Measurement:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in the negative ion mode to detect the [Bi(EDTA)]⁻ species.

-

-

Data Analysis: Identify the molecular ion peak and compare its m/z value to the theoretical value. If fragmentation studies are performed, analyze the fragment ions to deduce the fragmentation pathway.

Integrated Spectroscopic Workflow and Data Interpretation

The power of spectroscopic characterization lies in the integration of data from multiple techniques. A logical workflow ensures a comprehensive and self-validating analysis of Bismuth Sodium Ethylenediaminetetraacetate.

Caption: Integrated workflow for the spectroscopic characterization of Bismuth Sodium Ethylenediaminetetraacetate.

Applications in Drug Development: Field-Proven Insights

The robust chelation of bismuth by EDTA imparts favorable properties for various pharmaceutical applications.

-

Antimicrobial Agents: Bismuth compounds have long been recognized for their antimicrobial properties.[1][2][4] The Bi-EDTA complex offers a soluble and stable formulation for delivering bismuth to combat a range of pathogenic bacteria. The chelation can enhance the bioavailability and efficacy of bismuth as an antimicrobial agent.

-

Targeted Radionuclide Therapy: A particularly exciting application is in the field of oncology. The radioisotope Bismuth-213 (²¹³Bi) is a potent alpha-emitter with a short half-life, making it an ideal candidate for targeted alpha therapy (TAT).[11][12][13][14] EDTA and its derivatives can be used to chelate ²¹³Bi, and the resulting complex can be conjugated to targeting moieties such as antibodies or peptides. This approach allows for the specific delivery of the cytotoxic alpha-particle payload to cancer cells, minimizing damage to surrounding healthy tissue. The stability of the Bi-EDTA complex is critical in this application to prevent the premature release of the radioisotope in vivo.

Conclusion: A Foundation for Innovation

This technical guide has provided a comprehensive overview of the spectroscopic properties of Bismuth Sodium Ethylenediaminetetraacetate. A multi-technique approach, integrating UV-Vis, FTIR, NMR, and ESI-MS, is essential for the complete and unambiguous characterization of this promising pharmaceutical compound. The insights gained from these spectroscopic analyses provide the foundational knowledge necessary for the rational design and development of novel Bi-EDTA-based therapeutics, from advanced antimicrobial agents to next-generation targeted radiopharmaceuticals. As the field of medicinal inorganic chemistry continues to evolve, a thorough understanding of the structure-property relationships of such metal complexes will be paramount to unlocking their full therapeutic potential.

References

-

Beltran-Torres, C. G., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ, 10, e13746. [Link]

-

Garapati, S., Burns, C. S., & Rodriguez, A. A. (2014). Field- and temperature-dependent 13C NMR studies of the EDTA-Zn2+ complex: insight into structure and dynamics via relaxation measurements. The Journal of Physical Chemistry B, 118(45), 12960–12964. [Link]

-

Han, B., & Ba, Y. (2004). Determination of the Concentrations of Metal Cations in Aqueous Solutions Using Proton NMR Spectral Area Integration of the EDTA Complexes. Journal of Chemical Education, 81(2), 241. [Link]

-

Wagner, C. C., & Baran, E. J. (2010). Vibrational spectra of two Fe(III)/EDTA complexes useful for iron supplementation. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(2), 807–810. [Link]

-

van der Meulen, N. P., et al. (2021). Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside. Pharmaceuticals, 14(5), 445. [Link]

-

Beltran-Torres, C. G., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ, 10, e13746. [Link]

-

Han, B., & Ba, Y. (2004). The NMR spectra of (a) free EDTA, (b) the YEDTA 1− complex, and (c) the... ResearchGate. [Link]

-

Andrews, P. C., et al. (2014). Current and Potential Applications of Bismuth-Based Drugs. Molecules, 19(10), 16409–16423. [Link]

-

da Silva, G. B., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. International Journal of Molecular Sciences, 24(16), 12629. [Link]

-

van der Burg, S., et al. (2021). Fragmentation behavior of EDTA complexes under different activation conditions. Journal of mass spectrometry : JMS, 56(8), e4752. [Link]

-

van der Meulen, N. P., et al. (2021). Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside. Pharmaceuticals, 14(5), 445. [Link]

-

Wagner, C. C., & Baran, E. J. (2010). Vibrational spectra of two Fe(III)/EDTA complexes useful for iron supplementation. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 75(2), 807–810. [Link]

-

Beltran-Torres, C. G., et al. (2022). Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. ResearchGate. [Link]

-

Chem LibreTexts. (2023). Synthesis of EDTA. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Domenico, P., et al. (2001). Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile. Antimicrobial Agents and Chemotherapy, 45(5), 1417–1420. [Link]

-

Li, M., et al. (2022). Radionuclide-Labeled Biomaterials: A Novel Strategy for Tumor-Targeted Therapy. Pharmaceutics, 14(11), 2322. [Link]

-

da Silva, G. B., et al. (2023). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. MDPI. [Link]

-

McEwen, I. J., et al. (2020). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Biochemistry and Cell Biology, 98(6), 681-689. [Link]

-

Leśniewska, B., et al. (2012). ESI-MS spectra of EDTA complexes with Mg 2+ (top), Ca 2+ (middle) and... ResearchGate. [Link]

-

Garapati, S., Burns, C. S., & Rodriguez, A. A. (2014). Field- and temperature-dependent 13C NMR studies of the EDTA-Zn2+ complex: insight into structure and dynamics via relaxation measurements. PubMed. [Link]

-

Cavaillès, P., et al. (2021). Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight”. Cancers, 13(16), 4128. [Link]

-

Han, B., & Ba, Y. (2004). Determination of the Concentrations of Metal Cations in Aqueous Solutions Using Proton NMR Spectral Area Integration of the EDTA Complexes. ResearchGate. [Link]

-

Galdino, A. C. S., et al. (2020). Is Bismuth Really the “Green” Metal? Exploring the Antimicrobial Activity and Cytotoxicity of Organobismuth Thiolate Complexes. Inorganic Chemistry, 59(6), 3621–3633. [Link]

-

University of Victoria. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. [Link]

-

Skyllberg, U., et al. (2018). Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter. Environmental Science & Technology, 52(10), 5696–5704. [Link]

-

Keogan, D. M., & Griffith, D. M. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews, 50(19), 10794-10811. [Link]

-

Ryczkowski, J. (2001). EDTA synthesis and selected applications. Biblioteka Nauki. [Link]

-

Dragulescu, C., et al. (1976). Bismuth (III) EDTA Complexes. II.Kinetic Studies on the Izotopic Exchange Reaction between Hydrolysed Bismuth Ion and its EDTA Complex. ResearchGate. [Link]

-

Oakes, J., & Smith, E. G. (1983). Nuclear magnetic resonance studies of transition-metal complexes of ethylenediaminetetra-acetic acid (EDTA) in aqueous solution. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(3), 543-554. [Link]

-

Sun, H., et al. (2019). Bismuth drugs as antimicrobial agents. ResearchGate. [Link]

-

van der Meulen, N. P., et al. (2021). Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside. ResearchGate. [Link]

-

Michalke, K., & Will, J. (2018). Medical Use of Bismuth: the Two Sides of the Coin. Journal of Microbial & Biochemical Technology, 10(4). [Link]

-

Keogan, D. M., & Griffith, D. M. (2019). Bismuth Compounds In Medicinal Chemistry. ResearchGate. [Link]

-

Mohammadi, A. A., et al. (2012). Sensitive Analysis of Metal Cations in Positive Ion Mode Electrospray Ionization Mass Spectrometry Using Commercial Chelating Agents and Cationic Ion-Pairing Reagents. Journal of the American Society for Mass Spectrometry, 23(8), 1403–1413. [Link]

-

Scribd. (n.d.). Synthesis of Na (Fe (EDTA) ) ×3H2O. [Link]

-

Díaz-García, V., et al. (2019). Synthesis, structural and photo-physical studies of bismuth(iii) complexes with Janus scorpionate and co-ligands. Dalton Transactions, 48(21), 7291-7303. [Link]

-

Taylor & Francis. (2022). Bismuth Nanoparticles Against Microbial Infections: Nanomedicine. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

-

Delft University of Technology. (n.d.). Targeted Alpha Therapy. [Link]

-

ResearchGate. (2016). Can anyone help me to explain the mechanism in Bi[EDTA]-1 ?. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and characterization of bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent [PeerJ] [peerj.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation behavior of EDTA complexes under different activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bismuth-213 for Targeted Radionuclide Therapy: From Atom to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Overview of the Most Promising Radionuclides for Targeted Alpha Therapy: The “Hopeful Eight” - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Decomposition Analysis of Bismuth Sodium Ethylenediaminetetraacetate

Executive Summary

Bismuth-containing compounds are of significant interest in pharmaceutical and materials science, valued for their low toxicity and unique chemical properties.[1][2] Bismuth Sodium Ethylenediaminetetraacetate, a chelate complex, is a prime example, leveraging the exceptional complexing ability of EDTA to enhance the stability and delivery of bismuth.[3] Understanding the thermal behavior of this complex is paramount for defining its processing parameters, ensuring shelf-life stability, and predicting its transformation into derivative materials. This guide provides a comprehensive framework for the thermal decomposition analysis of Bismuth Sodium Ethylenediaminetetraacetate, grounded in first-principles of thermal analysis and supported by empirical data from related metal-organic complexes. We will detail not only the "how" of the experimental protocols but the "why" behind each choice, establishing a self-validating system for generating reliable and interpretable data. This document is intended for researchers, chemists, and drug development professionals seeking to characterize the thermal stability and decomposition pathway of this important chelate.

The Scientific Imperative for Thermal Analysis

The study of a material's response to heat is fundamental to its practical application. For a pharmaceutical compound like Bismuth Sodium Ethylenediaminetetraacetate, thermal analysis provides critical data on its stability under various storage and processing conditions. For materials scientists, it reveals the temperatures at which the complex transforms, offering a pathway to synthesize novel bismuth-containing materials, such as oxides, through controlled pyrolysis.[4] This guide focuses on two primary techniques: Thermogravimetric Analysis (TGA), which measures mass changes as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal events.

Theoretical Foundations & The Predicted Decomposition Pathway

A robust analysis begins with a scientifically sound hypothesis. Lacking direct literature on the target compound, we construct a proposed decomposition pathway by integrating the known behaviors of its constituent parts: the EDTA ligand, the influence of the metal ions (Bi³⁺ and Na⁺), and general principles of metal chelate decomposition.

The Known Instability of the EDTA Ligand

The thermal decomposition of Ethylenediaminetetraacetic acid (EDTA) and its salts is a complex process involving multiple steps. Research has shown that while EDTA and its disodium salt are stable up to approximately 150°C (423 K), decomposition begins around 190°C (463 K), with significant breakdown occurring by 210°C (483 K), a process often accelerated by the presence of metal ions.[5][6] The primary decomposition mechanisms involve:

-

Hydrolytic Cleavage: The initial and fastest reaction is often the hydrolytic cleavage of the ethylenic C-N bond, yielding N-(2-hydroxyethyl)iminodiacetic acid and iminodiacetic acid.[7][8]

-

Stepwise Decarboxylation: This is a dominant process where the carboxylate groups (-COOH or -COOM) break down, releasing carbon dioxide (CO₂).[5][8]

-

Pyrolysis of the Organic Backbone: At higher temperatures, the remaining organic structure fragments into various volatile nitrogenous and hydrocarbon compounds.

A Multi-Stage Hypothesis for BiNa(EDTA) Decomposition

Based on the known behavior of other metal-EDTA complexes, we can hypothesize a multi-stage decomposition for Bismuth Sodium Ethylenediaminetetraacetate, which is likely to be a hydrated complex.[9][10]

-

Stage I: Dehydration (Approx. 50-150°C): The initial mass loss is expected to correspond to the release of lattice or coordinated water molecules. This is typically an endothermic process observable in the DSC curve.

-

Stage II: Partial Ligand Decomposition (Approx. 200-400°C): This is the most complex phase. It likely begins with the decarboxylation of the less stable carboxylate groups. The higher charge density of Bi³⁺ compared to Na⁺ suggests the Bi-OOC bonds are more covalent and potentially more thermally stable than the Na-OOC bonds. This stage involves the initial fragmentation of the EDTA backbone and the release of CO₂, H₂O, and nitrogen-containing organic fragments.[7][8] This phase will be marked by significant, possibly overlapping, mass losses in the TGA and complex endothermic/exothermic peaks in the DSC.

-

Stage III: Final Organic Burnout & Salt Formation (Approx. 400-600°C): The remaining organic char is pyrolyzed. The atmosphere plays a critical role here. In an inert atmosphere (e.g., Nitrogen), a carbonaceous residue may form. In an oxidative atmosphere (e.g., Air), this char will combust, leading to a sharp, exothermic peak in the DSC.

-

Stage IV: Final Residue Formation (>600°C): The final, stable residue is formed. Depending on the atmosphere, this is predicted to be a mixture of bismuth oxide (e.g., α-Bi₂O₃, which is stable at these temperatures) and a stable sodium salt like sodium carbonate (Na₂CO₃) or sodium oxide (Na₂O).[9][11]

This proposed pathway provides a logical framework for interpreting the experimental data we will collect.

A Self-Validating Experimental Protocol

To ensure trustworthiness, our experimental design must incorporate rigorous validation and control measures. The following protocols are designed to be robust and reproducible.

Instrumentation & Calibration: The Foundation of Trust

-

Instrumentation: A simultaneous TGA-DSC instrument (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600) is ideal, as it provides simultaneous mass loss and heat flow data on the same sample under identical conditions. Coupling the instrument to an Evolved Gas Analyzer (EGA) like a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) is highly recommended for identifying the gaseous decomposition products (e.g., H₂O, CO₂, NH₃).

-

TGA Calibration:

-

Temperature: Calibrate using certified reference materials (e.g., Indium, Tin, Zinc) by comparing the observed and certified onset of melting temperatures. This ensures the temperature axis is accurate.

-

Mass: Calibrate using certified calibration weights (e.g., 1 mg, 10 mg, 100 mg) to ensure the measured mass is accurate.

-

-

DSC Calibration: Calibrate the heat flow signal using the known enthalpy of fusion of a certified reference material (e.g., Indium, 28.6 J/g). This allows for quantitative measurement of thermal events.

Step-by-Step Experimental Workflow

The overall process from sample receipt to final data interpretation follows a structured path.

Sources

- 1. mdpi.com [mdpi.com]

- 2. shepchem.com [shepchem.com]

- 3. Bismuth chelation for targeted alpha therapy: Current state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dl.asminternational.org [dl.asminternational.org]

- 5. scielo.br [scielo.br]

- 6. Sciencemadness Discussion Board - Thermal decomposition of EDTA - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. scientificelectronicarchives.org [scientificelectronicarchives.org]

- 10. Synthesis, characterization and crystal structures of bismuth(III) complexes with triethylenetetraaminehexaacetic acid and trans-cyclohexane-1,2-diaminetetraacetic acid - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Studies of Bismuth Sodium Ethylenediaminetetraacetate in Aqueous Solutions

Foreword: The Critical Role of Solubility in Drug Development

For researchers, scientists, and drug development professionals, understanding the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of preclinical development. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Bismuth compounds have a long history in medicine, particularly for gastrointestinal ailments, owing to their antimicrobial and gastroprotective properties.[1][2][3][4] The chelation of bismuth with agents like ethylenediaminetetraacetate (EDTA) can significantly alter its physicochemical properties, including solubility, which in turn impacts its biological activity and potential therapeutic applications.[5][6] This guide provides a comprehensive framework for conducting rigorous solubility studies of Bismuth Sodium Ethylenediaminetetraacetate (Bi-Na-EDTA), offering both theoretical underpinnings and practical, field-proven methodologies.

Understanding the Bi-Na-EDTA Complex: A Physicochemical Overview

Bismuth Sodium Ethylenediaminetetraacetate is a metal-chelate complex where the bismuth ion (Bi³⁺) is coordinated by the EDTA ligand. EDTA is a powerful hexadentate chelating agent, meaning it can form six bonds with a metal ion, leading to a very stable complex.[7][8] The presence of the sodium counter-ion suggests that the overall complex may be anionic.

The aqueous solubility of this complex is not governed by the simple dissolution of a salt but is intrinsically linked to the complexation equilibria, which are highly dependent on the solution's pH.[7][9] The protonation state of EDTA's carboxylic acid groups is a critical factor; as the pH increases, these groups deprotonate, enhancing the chelating ability and generally increasing the solubility of the resulting metal-EDTA complex.[10][11][12]

Key Physicochemical Properties of Bi-Na-EDTA:

| Property | Description | Source |

| Molecular Formula | C₁₀H₁₂BiN₂NaO₈ | [13] |

| Molecular Weight | 520.18 g/mol | [13] |

| Appearance | Typically a white to off-white powder or crystals. | [14] |

| Aqueous Solubility | Described qualitatively as having "almost transparency" in water, indicating some degree of solubility. Quantitative data is highly dependent on solution conditions. | [14] |

Strategic Design of a Comprehensive Solubility Study

A robust solubility study for Bi-Na-EDTA should be designed to evaluate the key factors that influence its dissolution. The following experimental workflow provides a systematic approach.

Caption: Relationship between pH, EDTA deprotonation, and solubility.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to studying the aqueous solubility of Bismuth Sodium Ethylenediaminetetraacetate. The key takeaway for researchers is the paramount importance of pH in controlling the solubility of this metal-chelate complex. By systematically evaluating the effects of pH, temperature, and ionic strength, drug development professionals can generate the critical data needed for formulation design, preclinical assessment, and ultimately, the successful development of new bismuth-based therapeutics.

Future work should focus on obtaining precise experimental data for Bi-Na-EDTA to validate the trends discussed herein. Additionally, studies on the dissolution kinetics and the potential for polymorphism of solid Bi-Na-EDTA would provide a more complete picture of its behavior in aqueous environments.

References

-

Green-Mountain Chem. Edetic Acid; EDTA Acid - CAS# 60-00-4 Chelating Agent. [Link]

-

Beltran-Torres, M., et al. (2022). Synthesis and characterization of a bismuth (III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. PeerJ Inorganic Chemistry, 4, e4. [Link]

-

Ferreira, A. F., et al. (2024). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use?. Pharmaceuticals, 17(2), 183. [Link]

-

Supplementary Method 14 - Preparation of 0.2M EDTA pH 8.0. [Link]

-

da Silva, M. A., et al. (2018). Dissolution test and bismuth content in chewable tablets employing hydride generation atomic fluorescence spectroscopy (HG AFS). Acta Farmaceutica Bonaerense, 37(8), 1565-1571. [Link]

-

Penner, E. M., & Inman, W. R. (1963). THE DETERMINATION OF BISMUTH IN BISMUTH CONCENTRATES BY CHELATOMETRIC TITRATION. Mines Branch Technical Bulletin TB 46. [Link]

-

American Elements. Bismuth Sodium Ethylenediaminetetraacetate. [Link]

-

The complexometric titration between Bi 3+ with EDTA at different pHs. ResearchGate. [Link]

-

Beltran-Torres, M., et al. (2022). Synthesis and characterization of a bismuth(III) complex with an EDTA-based phenylene ligand and its potential as anti-virulence agent. ResearchGate. [Link]

-

Why is ethylenediaminetetraacetic acid (EDTA) so difficult to dissolve in the water?. ResearchGate. [Link]

-

Wikipedia. Tetrasodium EDTA. [Link]

-

Metal-EDTA complexed species with tri-metallic Bi and Al. ResearchGate. [Link]

-

Wikipedia. Ethylenediaminetetraacetic acid. [Link]

- Process for producing bismuth compounds.

-

Danil de Namor, A. F., & Pacheco Tanaka, D. A. (1998). Thermodynamics of protonation and complexation of EDTA derivatives and metal cations in water. Journal of the Chemical Society, Faraday Transactions, 94(20), 3105-3110. [Link]

-

Andrews, P. C., et al. (2013). Current and Potential Applications of Bismuth-Based Drugs. Chemistry & biodiversity, 10(9), 1549-79. [Link]

-

Andrews, P. C., et al. (2013). Current and Potential Applications of Bismuth-Based Drugs. ResearchGate. [Link]

-

Gerten, A. A., et al. (2017). Complexometric Titration of Bismuth in Over-the-Counter Stomach Relief Products. Journal of Chemical Education, 94(11), 1761-1766. [Link]

-

Buffington, J. M., & Johnson, S. B. (2023). Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples. PloS one, 18(1), e0279530. [Link]

-

Crea, F., et al. (2008). Solubility and Acid–Base Properties of Ethylenediaminetetraacetic Acid in Aqueous NaCl Solution at 0 ≤ I ≤ 6 mol·kg−1 and T = 298.15 K. Journal of Chemical & Engineering Data, 53(2), 438-446. [Link]

-

Thermodynamic parameters for the complexation of technetium(IV) with EDTA. OSTI.GOV. [Link]

-

WebMD. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

-

Hovey, J. K., et al. (1993). Thermodynamics of the complexes of aqueous iron(III), aluminum and several divalent cations with EDTA: heat capacities, volumes, and variations in stability with temperature. The Journal of Physical Chemistry, 97(29), 7675-7684. [Link]

-

Undergraduate Analytical Chemistry: Method Development and Results of the Analysis of Bismuth in Pharmaceuticals. ResearchGate. [Link]

-

Bismuth in Medicine. ResearchGate. [Link]

-

De Stefano, C., et al. (2022). Polynuclear EDTA Complexes in Aqueous Solution: A Proof of Concept. Journal of Solution Chemistry, 51, 1079-1093. [Link]

-

M2+•EDTA Binding Affinities: A Modern Experiment in Thermodynamics for the Physical Chemistry Laboratory. ResearchGate. [Link]

-

Surface Engineering of Bismuth Nanocrystals to Counter Dissolution. PMC. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Chemistry LibreTexts. 14.4: Complex ion Equilibria and Complexometric Titrations. [Link]

-

The effect of temperature and pH variations on the surface tension of EDTA solutions. PubMed. [Link]

Sources

- 1. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 4. researchgate.net [researchgate.net]

- 5. peerj.com [peerj.com]

- 6. researchgate.net [researchgate.net]

- 7. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 8. ricerca.sns.it [ricerca.sns.it]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. americanelements.com [americanelements.com]

A Senior Application Scientist's In-Depth Technical Guide to Quantum Chemical Studies of Bismuth-EDTA Complexes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III)-EDTA complexes represent a confluence of heavy metal coordination chemistry and biomedical relevance, particularly in the burgeoning field of targeted alpha therapy and as antimicrobial agents.[1][2] The inherent stability and unique properties of these complexes necessitate a profound understanding of their electronic structure, bonding, and dynamics. This technical guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the quantum chemical methodologies required to elucidate the intricate nature of Bi(III)-EDTA complexes. We will delve into the critical theoretical considerations, robust computational protocols, and the anticipated structural and spectroscopic insights, thereby furnishing a self-validating framework for researchers in this domain.

Foundational Principles: The Uniqueness of Bismuth in Coordination Chemistry

Bismuth, as a heavy element in the p-block, exhibits distinct chemical behaviors that are pivotal to understanding its coordination complexes. The Bi(III) ion, with its 6s² electron pair, can display what is known as the "inert pair effect," a phenomenon influenced by relativistic effects that contract the 6s orbital.[3][4] According to Pearson's acid-base theory, Bi(III) is a borderline metal ion with a strong affinity for multidentate ligands containing oxygen and nitrogen donor atoms, such as Ethylenediaminetetraacetic acid (EDTA).[2] EDTA is a hexadentate ligand, capable of forming six coordinate bonds with a central metal ion through its two nitrogen atoms and four carboxylate groups, resulting in a highly stable, often octahedral, complex.[5] This high stability is paramount for its applications in medicine, where the prevention of toxic free bismuth ion release is critical.

The Imperative of Relativistic Quantum Chemistry

For heavy elements like bismuth, the electrons, particularly those in the inner shells, move at speeds that are a significant fraction of the speed of light. This necessitates the inclusion of relativistic effects in quantum chemical calculations to achieve accurate predictions.[3] Neglecting these effects can lead to erroneous descriptions of molecular geometries, bond energies, and spectroscopic properties.

Key Relativistic Effects in Bismuth Chemistry:

-

Scalar Relativistic Effects: These account for the change in electron mass with velocity, leading to the contraction of s and p orbitals and the expansion of d and f orbitals. This significantly influences the bonding radii and energies.

-

Spin-Orbit Coupling: This interaction between the electron's spin and its orbital angular momentum can have a pronounced effect on the electronic structure and is crucial for understanding spectroscopic properties.

For computational studies of Bi-EDTA, it is therefore non-negotiable to employ methods that incorporate these relativistic effects.

A Validated Computational Workflow for Bi(III)-EDTA Complexes

The following section outlines a step-by-step, field-proven protocol for the quantum chemical investigation of the Bi(III)-EDTA complex. This workflow is designed to be a self-validating system, where the congruence of theoretical predictions with experimental data provides confidence in the chosen computational model.

Caption: A validated workflow for quantum chemical studies of Bi-EDTA.

Step-by-Step Computational Protocol

-

Software Selection: Utilize a robust quantum chemistry software package such as Gaussian, ORCA, or ADF, which are well-equipped for calculations on heavy elements.

-

Model Construction: Build the initial 3D structure of the [Bi(EDTA)]⁻ complex. Based on known coordination chemistry of EDTA, a hexacoordinate structure with the bismuth ion at the center is the most plausible starting point.[5][6]

-

Methodology Selection (The "Why"):

-

Density Functional Theory (DFT): DFT offers a good balance between computational cost and accuracy for systems of this size.

-

Basis Sets: A triple-zeta quality basis set, such as def2-TZVP, is recommended for the light atoms (C, H, N, O) to provide sufficient flexibility in describing the electronic distribution.

-

Relativistic Effects for Bismuth: To manage computational cost while retaining accuracy, an Effective Core Potential (ECP) should be used for the bismuth atom. ECPs replace the core electrons with a potential, and the valence electrons are treated explicitly with a corresponding basis set. This implicitly includes scalar relativistic effects. For even higher accuracy, especially for spectroscopic properties, methods like the Zeroth-Order Regular Approximation (ZORA) can be employed.

-

Solvation: Since these complexes are often studied in aqueous solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is crucial to account for the bulk solvent effects.

-

-

Geometry Optimization:

-

Perform a full geometry optimization of the [Bi(EDTA)]⁻ complex using the chosen DFT method, basis sets, ECP, and solvation model.

-

Self-Validation: Confirm that the optimization has converged to a true minimum on the potential energy surface by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Spectroscopic Property Prediction:

-

Vibrational Frequencies: The output of the frequency calculation will provide the theoretical infrared (IR) and Raman spectra. These can be compared with experimental FTIR and Raman data for validation. Key vibrational modes to analyze are the symmetric and asymmetric stretches of the carboxylate groups, as their positions are sensitive to the coordination environment.

-

NMR Spectra: Using the optimized geometry, calculate the NMR chemical shifts (e.g., ¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is the standard for this. Comparing these predicted shifts with experimental NMR data is a powerful validation of the computed electronic structure.[1][7]

-

-

Bonding and Stability Analysis:

-